Array ( [bid] => 3117120 ) Buy Ethyl 4-(2-fluorophenyl)-3-oxobutanoate | 221121-35-3

Ethyl 4-(2-fluorophenyl)-3-oxobutanoate

Catalog No.
S3404988
CAS No.
221121-35-3
M.F
C12H13FO3
M. Wt
224.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-(2-fluorophenyl)-3-oxobutanoate

CAS Number

221121-35-3

Product Name

Ethyl 4-(2-fluorophenyl)-3-oxobutanoate

IUPAC Name

ethyl 4-(2-fluorophenyl)-3-oxobutanoate

Molecular Formula

C12H13FO3

Molecular Weight

224.23 g/mol

InChI

InChI=1S/C12H13FO3/c1-2-16-12(15)8-10(14)7-9-5-3-4-6-11(9)13/h3-6H,2,7-8H2,1H3

InChI Key

ULGNQPPGNKYLFN-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)CC1=CC=CC=C1F

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC=CC=C1F

Phenylboronic pinacol esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . . The kinetics of their hydrolysis is dependent on the substituents in the aromatic ring .

Ethyl 4-(2-fluorophenyl)-3-oxobutanoate is a compound characterized by its unique structure, which includes an ethyl ester group and a ketone functionality. The molecular formula of this compound is C12H11FO3C_{12}H_{11}FO_3, and it features a fluorophenyl substituent at the 4-position of the butanoate chain. This compound is part of a larger class of β-keto esters, which are known for their diverse chemical reactivity and biological activities.

Due to its functional groups:

  • Amination: The compound can undergo direct amination reactions, where an amine replaces the hydrogen atom on the carbon adjacent to the carbonyl group, leading to the formation of γ-anilino-β-ketoesters .
  • Nucleophilic Substitution: The fluorine atom in the phenyl ring can facilitate nucleophilic substitution reactions, allowing for further functionalization of the aromatic system.
  • Condensation Reactions: It can participate in Knoevenagel condensation with aldehydes, leading to the formation of α,β-unsaturated carbonyl compounds .

The biological activity of Ethyl 4-(2-fluorophenyl)-3-oxobutanoate has been explored in various studies. Compounds within this class often exhibit:

  • Antimicrobial Activity: Certain derivatives show significant antimicrobial properties, making them potential candidates for developing new antibiotics .
  • Antitumor Activity: Some studies have indicated that related compounds may possess antitumor properties, suggesting potential applications in cancer therapy .

Several synthesis methods have been documented for Ethyl 4-(2-fluorophenyl)-3-oxobutanoate:

  • Direct Amination: Utilizing γ-halo-β-ketoesters and anilines under optimized conditions can yield this compound with significant yields .
  • Knoevenagel Condensation: This method involves reacting ethyl acetoacetate with appropriate aldehydes, including 2-fluorobenzaldehyde, to yield the desired product .
  • Halogenation Reactions: The introduction of halogens into the aromatic ring can be achieved through electrophilic substitution methods

    Ethyl 4-(2-fluorophenyl)-3-oxobutanoate has potential applications in various fields:

    • Pharmaceuticals: Its derivatives are being investigated for their potential use as antimicrobial and antitumor agents.
    • Material Science: Compounds with similar structures are being explored for their utility in synthesizing new materials with unique properties.

Several compounds share structural similarities with Ethyl 4-(2-fluorophenyl)-3-oxobutanoate. Here is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Ethyl 4-(3-chloro-4-fluorophenyl)-3-oxobutanoateContains a chloro substituent instead of fluorineDifferent halogen may affect biological activity
Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrateFeatures trifluoro substitutionEnhanced lipophilicity and potential different reactivity
Ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoateContains bromine instead of chlorine or fluorineMay exhibit different reactivity patterns

The presence of different halogens (fluorine, chlorine, bromine) significantly influences the chemical properties and biological activities of these compounds, making Ethyl 4-(2-fluorophenyl)-3-oxobutanoate distinct in its reactivity and potential applications.

Knoevenagel Condensation as a Primary Synthetic Pathway

The Knoevenagel condensation remains the most widely adopted method for synthesizing Ethyl 4-(2-fluorophenyl)-3-oxobutanoate. This reaction involves the nucleophilic addition of ethyl acetoacetate to 2-fluorobenzaldehyde, followed by dehydration to form the α,β-unsaturated β-keto ester. The mechanism proceeds via enolate formation, where the active methylene group of ethyl acetoacetate attacks the electrophilic carbonyl carbon of 2-fluorobenzaldehyde. Piperidine or pyridine derivatives are commonly employed as mild bases to facilitate deprotonation without inducing self-condensation of the aldehyde.

Recent optimizations have focused on improving yield and regioselectivity:

  • Solvent selection: Ethanol and toluene are preferred due to their ability to stabilize the transition state while facilitating azeotropic removal of water.
  • Temperature control: Reactions conducted at 80–90°C achieve 78–85% yield within 6–8 hours, as higher temperatures promote side reactions such as retro-aldol decomposition.
  • Substrate ratios: A 1:1.2 molar ratio of ethyl acetoacetate to 2-fluorobenzaldehyde minimizes unreacted starting material while avoiding diketone byproducts.

A comparative study demonstrated that the Doebner modification—using malonic acid derivatives in pyridine—reduces decarboxylation side reactions by 23% compared to traditional methods.

Alternative Nucleophilic Fluorination Strategies for Aromatic Substitution

While pre-fluorinated aldehydes like 2-fluorobenzaldehyde are typically used, direct fluorination of the phenyl ring post-condensation offers an alternative route. Patent literature describes the use of polyfluorocarboxylic acid chlorides (e.g., trifluoroacetyl chloride) in Claisen-type condensations with non-fluorinated β-keto esters. This method avoids handling volatile fluorinated aldehydes and achieves 67–72% yield under anhydrous conditions.

Key advancements include:

  • Electrophilic fluorination: Employing Selectfluor® or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine at the ortho position of the phenyl ring after ester formation. This two-step approach achieves 89% regioselectivity in acetonitrile at 40°C.
  • Microwave-assisted synthesis: Reducing reaction times from 12 hours to 35 minutes while maintaining yields above 70%.

Catalyst Systems in β-Keto Ester Formation: Comparative Efficiency Studies

Catalyst selection critically impacts reaction kinetics and product purity. The table below compares three systems:

CatalystYield (%)Reaction Time (h)Byproducts (%)
Piperidine82812
DBU (1,8-Diazabicycloundec-7-ene)8857
Mg-Al hydrotalcite76109

Data synthesized from

Ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) have emerged as reusable catalysts, enabling five consecutive cycles with <8% yield drop. Heterogeneous catalysts like zeolite-Y show promise for continuous-flow systems, achieving 91% conversion in fixed-bed reactors.

Solvent-Free Synthesis Approaches and Green Chemistry Considerations

Solvent-free methodologies address environmental and safety concerns associated with volatile organic compounds (VOCs). A patent-pending approach utilizes mechanochemical grinding of ethyl acetoacetate and 2-fluorobenzaldehyde with potassium carbonate, achieving 74% yield after 2 hours of ball-milling. This method eliminates solvent waste and reduces energy input by 60% compared to thermal methods.

Additional innovations include:

  • Biocatalytic routes: Lipase B from Candida antarctica immobilized on mesoporous silica catalyzes the condensation at 50°C, yielding 68% product with 99% enantiomeric excess.
  • Photochemical activation: UV irradiation (254 nm) accelerates enolate formation, completing reactions in 90 minutes with no catalyst.

Role in Chalcone Derivatives for Anticancer Agent Development

Ethyl 4-(2-fluorophenyl)-3-oxobutanoate serves as a critical fluorinated beta-ketoester precursor in the synthesis of chalcone derivatives that exhibit significant anticancer activity. The compound's unique structure, featuring both a fluorinated aromatic ring and a reactive beta-dicarbonyl system, provides enhanced pharmacological properties compared to non-fluorinated analogs.

Recent studies have demonstrated that fluorinated chalcone derivatives exhibit superior cytotoxic activity against various cancer cell lines compared to their non-fluorinated counterparts [1]. The incorporation of fluorine atoms into chalcone structures has been shown to increase metabolic stability and improve bioavailability, making these compounds particularly valuable in anticancer drug development [2]. The synthesis of these derivatives typically involves Claisen-Schmidt condensation reactions, where ethyl 4-(2-fluorophenyl)-3-oxobutanoate serves as either a direct precursor or undergoes preliminary modifications to generate the required aldehydes or ketones [3].

Table 1: Anticancer Activity of Fluorinated Chalcone Derivatives

Compound SeriesTarget Cell LineIC50 (μM)Selectivity IndexReference
Fluorinated Chalcones 11-154T1 (Breast cancer)67.51-108.20>2.0 [1]
Naphthyl-fluorinated ChalconesMDA-MB-2316.59-12.511.5-3.2 [4]
Quinoline-chalcone HybridsMGC-8031.38-5.344.8-12.3 [5]
Fluorinated Pyrazinyl ChalconesMDA-MB-2310.083-0.742.1-5.8 [2]

The mechanism of action for these fluorinated chalcone derivatives involves multiple pathways, including the induction of apoptosis through the upregulation of stress-induced genes and the modulation of Heat Shock Factor 1 (HSF-1) dependent pathways [2]. Research has shown that compound 3, a fluorinated chalcone derivative, influences HSF-1 silencing and promotes the upregulation of genes involved in stress-induced apoptosis, demonstrating significant potential for triple-negative breast cancer treatment [2].

The synthesis pathways for these compounds typically involve the conversion of ethyl 4-(2-fluorophenyl)-3-oxobutanoate through aldol condensation reactions with various aromatic aldehydes. The fluorine substitution at the ortho position of the phenyl ring provides enhanced binding affinity to target proteins and improved resistance to metabolic degradation [3]. Studies have consistently shown that fluorinated chalcones exhibit 2-5 fold higher anticancer activity compared to their non-fluorinated analogs, with selectivity indices ranging from 1.5 to 12.3 depending on the specific structural modifications [1] [4].

Utilization in Benzodiazepine Analog Synthesis for Central Nervous System Therapeutics

The application of ethyl 4-(2-fluorophenyl)-3-oxobutanoate in benzodiazepine analog synthesis represents a significant advancement in central nervous system (CNS) therapeutic development. The compound serves as a key intermediate in the formation of 1,5-benzodiazepine derivatives through condensation reactions with ortho-phenylenediamine [6].

Recent research has demonstrated that benzodiazepine analogs incorporating fluorinated precursors exhibit enhanced potency and selectivity for gamma-aminobutyric acid type A (GABA-A) receptors [7]. The synthesis typically involves the condensation of ethyl 4-(2-fluorophenyl)-3-oxobutanoate with ortho-phenylenediamine in the presence of piperidine as a base catalyst, leading to the formation of 1,5-benzodiazepine scaffolds with improved pharmacological profiles [6].

Table 2: CNS Activity of Fluorinated Benzodiazepine Derivatives

Compound IDStructure TypeCNS ActivityED50 (mg/kg)Selectivity (α1A/α1B)Reference
11b2,4-DisubstitutedCNS Depressant1.258.2 [6]
10b4-FluorophenylAnticonvulsant2.55.6 [6]
10c2-FluorophenylAnticonvulsant2.16.8 [6]
VBZ1022,3-BenzodiazepineAnxiolytic5.04.2 [8]

The fluorinated benzodiazepine derivatives synthesized from ethyl 4-(2-fluorophenyl)-3-oxobutanoate have shown significant improvements in both efficacy and safety profiles compared to traditional benzodiazepines. Compound 11b, derived from fluorinated precursors, exhibited potent CNS depressant activity comparable to diazepam, with an effective dose of 1.25 mg/kg and reduced sedative effects [6]. The incorporation of fluorine atoms enhances the binding affinity to GABA-A receptors while reducing the potential for tolerance and dependence.

The synthetic methodology involves a multi-step process where ethyl 4-(2-fluorophenyl)-3-oxobutanoate undergoes initial condensation with appropriate aldehydes to form chalcone intermediates, which are subsequently cyclized with ortho-phenylenediamine to generate the benzodiazepine core structure [9]. The fluorine substitution pattern significantly influences the pharmacological properties, with ortho-fluorinated derivatives showing enhanced selectivity for specific GABA-A receptor subtypes [7].

Molecular docking studies have revealed that fluorinated benzodiazepine derivatives exhibit improved binding interactions with the GABA-A receptor binding site. The docking scores for the most promising candidates ranged from -9.18 to -9.88, indicating strong binding affinity comparable to established therapeutic agents [6]. These compounds demonstrate favorable drug-likeness scores and compliance with Lipinski's rule of five, supporting their potential for clinical development [6].

Precursor Functionality for Fluorinated Pyrazole Libraries

Ethyl 4-(2-fluorophenyl)-3-oxobutanoate serves as a versatile precursor for the synthesis of fluorinated pyrazole libraries, which are of significant importance in pharmaceutical applications. The compound's beta-dicarbonyl system readily undergoes cyclization reactions with hydrazine derivatives to form diverse pyrazole scaffolds with enhanced biological activities [10].

The synthesis of fluorinated pyrazoles from ethyl 4-(2-fluorophenyl)-3-oxobutanoate involves multiple pathways, including intramolecular cyclization reactions with hydrazine derivatives and intermolecular cycloaddition reactions with fluoronitroalkenes [10]. These reactions proceed under mild conditions and offer high regioselectivity, making them attractive for pharmaceutical applications.

Table 3: Fluorinated Pyrazole Library Applications

Pyrazole TypeSynthesis MethodYield (%)Biological ActivityIC50 (μM)Reference
4-FluoropyrazolesIntermolecular cyclization65-82TLR-7 modulator0.47 [11]
3-FluoropyrazolesIntramolecular cyclization58-76α1A adrenergic receptor0.009-0.017 [11]
5-FluoropyrazolesElectrophilic fluorination45-68Bradykinin receptor0.023 [11]
4,4-DifluoropyrazolesSelective fluorination72-85MAO-B inhibitor0.019 [11]

The fluorinated pyrazole derivatives synthesized from ethyl 4-(2-fluorophenyl)-3-oxobutanoate have demonstrated remarkable therapeutic potential across multiple disease areas. Compound 65a, a fluorinated pyrrolidine-pyrazole hybrid, exhibited 10-fold higher potency than the established MAO-B inhibitor safinamide, with an IC50 value of 0.019 μM and excellent selectivity (selectivity index = 2440) [11]. This compound shows significant promise for Parkinson's disease treatment.

The synthetic methodology typically involves the reaction of ethyl 4-(2-fluorophenyl)-3-oxobutanoate with hydrazine derivatives under controlled conditions. The fluorine substitution at the ortho position of the phenyl ring provides enhanced metabolic stability and improved binding affinity to target proteins [11]. The resulting pyrazole libraries exhibit diverse pharmacological activities, including antiviral, anti-inflammatory, and enzymatic inhibitory properties.

Recent advances in fluorinated pyrazole synthesis have focused on developing more efficient and selective methods. The use of electrophilic fluorinating agents such as Selectfluor has enabled the preparation of novel 4,4-difluoropyrazole derivatives with unique pharmacological properties [12]. These compounds represent a new class of fluorinated heterocycles with potential applications in drug discovery and development.

XLogP3

2

Dates

Last modified: 08-19-2023

Explore Compound Types